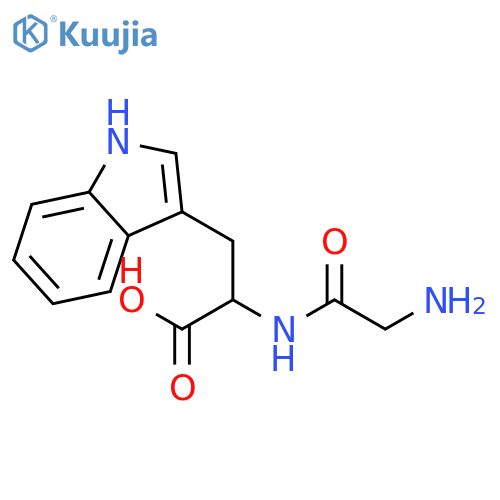Cas no 2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid)

2390-74-1 structure
商品名:(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
CAS番号:2390-74-1
MF:C13H15N3O3
メガワット:261.276502847672
MDL:MFCD00180733
CID:255157
PubChem ID:87570342
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- L-Tryptophan, glycyl-
- Glycyl-L-tryptophan Hydrate
- GLYCYL-L-TRYPTOPHAN
- Glycyltryptophan hydrate
- Gly-Trp-OH
- H-Gly-Trp-OH
- Glycyltryptophan
- l-Glycyltryptophan
- L-Tryptophan, N-glycyl-
- N-(Aminoacetyl)tryptophan, (L)-
- N-Glycyl-l-tryptophan
- N-Glycyltryptophan
- Nα-Glycyl-l-tryptophan
- Tryptophan, N-(aminomethylcarbonyl)-
- Tryptophan, N-glycyl-, l-
- α-glycyltryptophan
- H-Gly-Trp-OH Hydrate
- C13H15N3O3.H2O
- 7026AH
- CHEMBL299759
- GLYCYLTRYPTOPHAN, L-
- SCHEMBL1407979
- (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
- 35BKX0QF16
- EINECS 219-235-7
- Nalpha-glycyl-L-tryptophan
- 2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- AS-56406
- Glycyl-Tryptophan
- Q27144244
- AKOS010366054
- CHEBI:73921
- Gly-L-Trp
- GLY-TRP
- Clycyl-L-tryptophan
- 2390-74-1
- AJHCSUXXECOXOY-NSHDSACASA-N
- DTXSID301315473
- BDBM50188499
- (S)-2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- UNII-35BKX0QF16
- (S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- NSC 118371
- CS-0205268
- G0144
- NS00048835
- 2-((S)-2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- GW
- NSC-118371
- N.alpha.-Glycyl-l-tryptophan
- EN300-7373040
- alpha-Glycyltryptophan
- G-W Dipeptide
- L-Glycyl-L-Tryptophan
- 2-((2-Amino-1-hydroxyethylidene)amino)-3-(1H-indol-3-yl)propanoate
- LTryptophan, Nglycyl (9CI)
- GW dipeptide
- alphaGlycyltryptophan
- Glycine Tryptophan dipeptide
- Glycine-Tryptophan dipeptide
- LTryptophan, Nglycyl
- GlyTrp
- 2-[(2-Amino-1-hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanoate
- tryptophan, glycyl-
- L-Tryptophan, N-glycyl-(9CI)
- (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
-
- MDL: MFCD00180733
- インチ: 1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1
- InChIKey: GYCOSTLLYUESQC-MERQFXBCSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])N([H])[H])=O)=O.O([H])[H]
計算された属性
- せいみつぶんしりょう: 261.11145
- どういたいしつりょう: 261.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: 未確定
- PSA: 108.21
- ようかいせい: 未確定
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1055092-5g |
H-Gly-Trp-OH |
2390-74-1 | 95% | 5g |
$355 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-500mg |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 500mg |
¥278.0 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295083B-10 g |
H-Gly-Trp-OH, |
2390-74-1 | 10g |
¥9,025.00 | 2023-07-11 | ||
| Enamine | EN300-7373040-0.1g |
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |
2390-74-1 | 0.1g |
$414.0 | 2023-05-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-100mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98% | 100mg |
¥99.90 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1055092-100mg |
H-Gly-Trp-OH |
2390-74-1 | 95% | 100mg |
$65 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0144-100mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98.0%(T) | 100mg |
¥140.0 | 2022-06-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295083A-5 g |
H-Gly-Trp-OH, |
2390-74-1 | 5g |
¥4,513.00 | 2023-07-11 | ||
| Enamine | EN300-7373040-0.05g |
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |
2390-74-1 | 0.05g |
$395.0 | 2023-05-25 | ||
| Aaron | AR003RI1-250mg |
H-Gly-Trp-OH |
2390-74-1 | 98% | 250mg |
$26.00 | 2025-01-22 |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid) 関連製品
- 2280-01-5(N-Acetyl-D-tryptophan)
- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)
- 87-32-1(N-Acetyl-tryptophan)
- 16108-03-5(2-(Formylazaniumyl)-3-(1H-indol-3-yl)propanoate)
- 16305-75-2(L-Alanyl-L-tryptophan)
- 1218-34-4(N-Acetyl-L-tryptophan)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2390-74-1)H-Gly-Trp-OH

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2390-74-1)(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

清らかである:99%
はかる:5g
価格 ($):249.0